N-Benzylheptan-2-amine
Description
Properties
CAS No. |
92330-46-6 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-benzylheptan-2-amine |
InChI |
InChI=1S/C14H23N/c1-3-4-6-9-13(2)15-12-14-10-7-5-8-11-14/h5,7-8,10-11,13,15H,3-4,6,9,12H2,1-2H3 |
InChI Key |
YCZYWVSNLFQMFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- This compound’s lack of reported receptor activity contrasts with bicyclic analogs, underscoring the importance of structural rigidity in neuroactive compounds .
Q & A
Q. What are the established synthetic methodologies for N-Benzylheptan-2-amine, and how are reaction conditions optimized?
this compound is commonly synthesized via reductive amination , where a ketone or aldehyde reacts with an amine in the presence of a catalyst. For example, a Pd/NiO catalyst under hydrogen gas facilitates high-yield synthesis (isolated yields up to 95%) at ambient temperature (25°C) . Key parameters for optimization include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/NiO) enhance reaction efficiency.
- Solvent and temperature : Polar aprotic solvents (e.g., THF) and mild temperatures improve selectivity.
- Substrate ratios : Excess amine (e.g., benzylamine) drives the reaction to completion. Post-synthesis purification typically involves filtration and evaporation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDCl) confirms structural features, such as benzyl proton peaks at δ 7.2–7.4 ppm and methylene groups adjacent to the amine .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (205.34 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Amine N-H stretches (~3300 cm) and aromatic C-H vibrations (~3000 cm) provide functional group verification .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use EN 166-certified safety goggles, nitrile gloves, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks.
- Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in biological data (e.g., enzyme inhibition vs. activation) require:
- Systematic reviews : Apply Cochrane guidelines to assess study quality, bias, and reproducibility .
- Heterogeneity analysis : Use metrics like to quantify variability across studies. For example, indicates significant heterogeneity, necessitating subgroup analysis (e.g., cell type, dosage variations) .
- Dose-response studies : Validate activity thresholds using in vitro models (e.g., enzyme assays) and in vivo pharmacokinetic profiling .
Q. What strategies improve the enantiomeric purity of this compound in asymmetric synthesis?
- Chiral catalysts : Employ transition-metal complexes (e.g., Ru-BINAP) to induce stereoselectivity during reductive amination.
- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose derivatives) for HPLC purification.
- Kinetic resolution : Optimize reaction kinetics to favor the desired enantiomer through temperature and solvent polarity adjustments .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Molecular docking : Simulate binding affinities to receptors (e.g., GPCRs) using software like AutoDock Vina.
- QSAR models : Coramine structural descriptors (e.g., logP, polar surface area) with activity data to predict pharmacological profiles .
- MD simulations : Analyze stability of ligand-protein complexes over nanosecond timescales to identify key binding residues .
Q. What experimental designs are optimal for evaluating the environmental toxicity of this compound?
- Ecotoxicological assays : Use Daphnia magna or Aliivibrio fischeri to assess acute toxicity (LC/EC).
- Biodegradation studies : Monitor compound degradation via HPLC-MS in simulated wastewater systems.
- QSAR-Environmental : Predict bioaccumulation potential using hydrophobicity (logP) and molecular weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
